molecular formula C16H16N4O3S B4329721 8-(4-methylpiperidin-1-yl)-7-nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

8-(4-methylpiperidin-1-yl)-7-nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

Cat. No.: B4329721
M. Wt: 344.4 g/mol
InChI Key: GQKJXEOVSHFBFU-UHFFFAOYSA-N
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Description

8-(4-methylpiperidin-1-yl)-7-nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is a heterocyclic compound that belongs to the thiazoloquinazoline family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of a thiazole ring fused with a quinazoline moiety, along with a nitro group and a piperidine substituent, contributes to its unique chemical properties and potential pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methylpiperidin-1-yl)-7-nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Fusion with quinazoline: The thiazole intermediate is then reacted with a quinazoline derivative, often through a condensation reaction.

    Introduction of the nitro group: Nitration of the fused thiazoloquinazoline compound is carried out using a nitrating agent such as nitric acid or a nitrating mixture.

    Attachment of the piperidine moiety: The final step involves the substitution reaction where the piperidine ring is introduced, typically using a nucleophilic substitution reaction with a suitable piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-(4-methylpiperidin-1-yl)-7-nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups in place of the piperidine moiety.

Scientific Research Applications

8-(4-methylpiperidin-1-yl)-7-nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.

    Industrial Applications: It serves as a precursor for the synthesis of other biologically active compounds and as a probe in chemical biology research.

Mechanism of Action

The mechanism of action of 8-(4-methylpiperidin-1-yl)-7-nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the thiazoloquinazoline core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as apoptosis induction in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridines: These compounds share a similar thiazole ring but differ in the fused heterocyclic system.

    Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused with a pyrimidine moiety and exhibit different biological activities.

Uniqueness

8-(4-methylpiperidin-1-yl)-7-nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is unique due to its specific combination of functional groups and fused ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

8-(4-methylpiperidin-1-yl)-7-nitro-[1,3]thiazolo[3,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-10-2-4-18(5-3-10)13-9-12-11(8-14(13)20(22)23)15(21)17-16-19(12)6-7-24-16/h6-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKJXEOVSHFBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C3C(=C2)N4C=CSC4=NC3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(4-methylpiperidin-1-yl)-7-nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
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8-(4-methylpiperidin-1-yl)-7-nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
Reactant of Route 3
8-(4-methylpiperidin-1-yl)-7-nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
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8-(4-methylpiperidin-1-yl)-7-nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
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8-(4-methylpiperidin-1-yl)-7-nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
Reactant of Route 6
8-(4-methylpiperidin-1-yl)-7-nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

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